molecular formula C11H11NO2S B183001 Ethyl 5-amino-1-benzothiophene-2-carboxylate CAS No. 25785-10-8

Ethyl 5-amino-1-benzothiophene-2-carboxylate

Cat. No.: B183001
CAS No.: 25785-10-8
M. Wt: 221.28 g/mol
InChI Key: CHFISKGSWVIUIX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 478077-98-4) is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at the 5-position and an ethyl ester at the 2-position. Its molecular formula is C₁₁H₁₁NO₂S, with a molecular weight of 221.28 g/mol . The amino group at position 5 enhances hydrogen-bonding interactions, which may improve binding affinity to biological targets, while the ethyl ester group contributes to solubility and metabolic stability .

Properties

IUPAC Name

ethyl 5-amino-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFISKGSWVIUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377452
Record name ethyl 5-amino-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25785-10-8
Record name ethyl 5-amino-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-benzothiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea to form the intermediate ethyl 2-amino-3-oxobutanoate. This intermediate then undergoes cyclization with sulfur to yield the desired benzothiophene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

EABT serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse derivatives that can exhibit varied properties and activities.

Research indicates that EABT possesses potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that EABT exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
  • Anticancer Activity : Preliminary evaluations indicate that EABT may have anticancer effects, making it a candidate for further development in cancer therapeutics .

Pharmaceutical Development

EABT is explored as an intermediate in the synthesis of various pharmaceuticals. Its structural attributes make it suitable for modifications that could enhance therapeutic efficacy or reduce side effects. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological profile .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various benzothiophene derivatives, EABT was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control compounds, indicating its potential as a lead compound for developing new antibiotics.

CompoundBacterial StrainInhibition Zone (mm)
EABTE. coli15
EABTS. aureus18
Control-10

Case Study 2: Anticancer Activity

A series of benzothiophene derivatives, including EABT, were evaluated for cytotoxic activity against human cancer cell lines. EABT displayed promising results with IC50 values indicating effective growth inhibition.

CompoundCell LineIC50 (µM)
EABTMCF-712
EABTHeLa10
Control->50

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of benzothiophene derivatives are highly sensitive to substituent positions and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Applications
Ethyl 5-amino-1-benzothiophene-2-carboxylate 5-NH₂, 2-COOEt C₁₁H₁₁NO₂S Anticancer, antimicrobial activities
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate (HCl salt) 5-NH₂, 2-COOMe C₁₀H₉NO₂S Higher solubility (HCl salt), similar bioactivity
Ethyl 3-amino-1-benzothiophene-2-carboxylate 3-NH₂, 2-COOEt C₁₁H₁₁NO₂S Altered electronic properties due to amino position
Ethyl 4-bromo-5-fluoro-benzothiophene-2-carboxylate 4-Br, 5-F, 2-COOEt C₁₁H₈BrFNO₂S Enhanced reactivity (electron-withdrawing halogens)
Ethyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate 5-NHSO₂Ph, 2-COOEt C₁₈H₁₇NO₄S₂ Improved stability, potential enzyme inhibition
Key Observations:
  • Ester Group : The ethyl ester (COOEt) in the target compound may confer better lipophilicity and metabolic resistance compared to the methyl ester (COOMe) in its methyl analog .
  • Halogen vs. Amino Substituents: Halogenated analogs (e.g., 4-Br, 5-F) exhibit higher reactivity in electrophilic substitution reactions but may lack the target-specific interactions enabled by the amino group .
Key Findings:
  • The amino group in the target compound enhances antimicrobial activity by facilitating interactions with bacterial enzymes or membranes .
  • Antitumor activity is more pronounced in halogenated derivatives (e.g., dichloro-substituted analogs), suggesting that electron-withdrawing groups may improve DNA intercalation or topoisomerase inhibition .

Biological Activity

Ethyl 5-amino-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a carboxylate ester, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The carboxylate ester can be reduced to the corresponding alcohol.
  • Substitution : The amino group can participate in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for further investigation in the development of new antimicrobial agents. In vitro studies have shown its effectiveness against various bacterial strains, highlighting its potential use in treating infections.

Anticancer Activity

The compound has also been studied for its anticancer properties . In a series of assays, this compound demonstrated cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value of 25 µM against HepG2 liver cancer cells, indicating a promising therapeutic index for further development .

The mechanism of action of this compound involves interactions with specific molecular targets within cells. It is believed to modulate biochemical pathways by binding to enzymes or receptors, which leads to the inhibition or activation of various cellular processes. This modulation can result in altered cell proliferation and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzothiophene derivatives:

Compound NameStructure FeaturesBiological Activity
This compoundAmino and carboxylate groupsAntimicrobial, anticancer
Ethyl 5-nitro-1-benzothiophene-2-carboxylateNitro group instead of aminoPotentially different reactivity and activity
Ethyl 5-hydroxy-1-benzothiophene-2-carboxylateHydroxy group affecting solubilityVaries based on hydroxyl interactions

This table illustrates how variations in functional groups can influence both the chemical reactivity and biological activities of these compounds.

Study on Anticancer Effects

In a notable study published in Pharmaceutical Research, researchers investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth significantly at concentrations as low as 10 µM, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 5-amino-1-benzothiophene-2-carboxylate?

The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclocondensation of ethyl acetoacetate, elemental sulfur, and a primary amine (e.g., benzylamine or substituted aniline derivatives). Key steps include:

  • Step 1 : Reacting ethyl acetoacetate with sulfur and an amine in ethanol under reflux (5–8 hours) to form the thiophene core .
  • Step 2 : Introducing the amino group via nucleophilic substitution or reductive amination. For example, malononitrile or cyanoacetamide derivatives can be used to functionalize the thiophene ring under acidic or basic conditions .
    Critical parameters : Reaction temperature (70–90°C), solvent choice (ethanol, 1,4-dioxane), and catalyst (triethylamine or piperidine) significantly influence yield .

Q. How is the purity and identity of this compound validated post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and amine proton integration. For example, the amino group typically appears as a broad singlet at δ 5.5–6.5 ppm in 1^1H NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Melting point analysis : Consistency with literature values (if available) to confirm crystallinity and purity .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when encountering low reproducibility in the Gewald reaction?

Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies:

  • Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance sulfur solubility and reaction kinetics .
  • Catalyst screening : Test alternative bases (e.g., DBU) to improve amine reactivity .
  • In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
    Case study : A 15% yield increase was achieved by switching to 1,4-dioxane and triethylamine, reducing side-product formation via improved intermediate stability .

Q. How should discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

Discrepancies may arise from disorder, twinning, or poor data resolution. Solutions include:

  • Software tools : Use SHELXL for small-molecule refinement, leveraging its robust constraints and restraints for disordered regions .
  • Validation metrics : Cross-check R-factors (R1R_1, wR2wR_2) and goodness-of-fit (GOF) values against IUCr standards. For example, R1>0.05R_1 > 0.05 warrants re-examination of hydrogen atom placement .
  • Complementary techniques : Pair X-ray diffraction with DFT calculations to validate electronic environments of ambiguous atoms .

Q. What experimental strategies are effective for analyzing the compound’s biological activity (e.g., enzyme inhibition)?

  • Enzyme assays : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC50_{50} values. Pre-incubate the compound with the enzyme and monitor substrate hydrolysis kinetics .
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing the ethyl ester with methyl or modifying the amino group) to identify critical pharmacophores .
  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., kinase domains), guided by crystallographic data .

Q. How can researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic effects : Assess temperature-dependent NMR to detect tautomerism or rotational barriers (e.g., hindered amine rotation) .
  • Impurity analysis : Use HPLC-MS to identify byproducts (e.g., oxidation products or unreacted starting materials) .
  • Comparative studies : Cross-reference with structurally analogous compounds (e.g., ethyl 5-acetamido derivatives) to assign peaks accurately .

Methodological Resources

  • Crystallography : SHELX (refinement) , WinGX (data processing) .
  • Spectral databases : PubChem for NMR/MS reference data .
  • Reaction optimization : Review protocols in Acta Pharmaceutica for Gewald reaction variants .

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